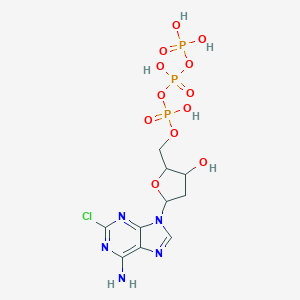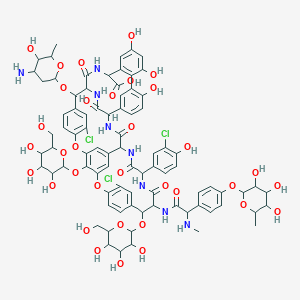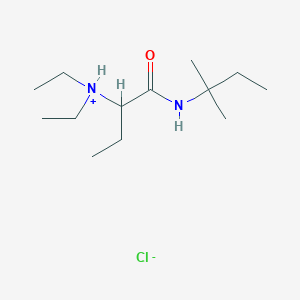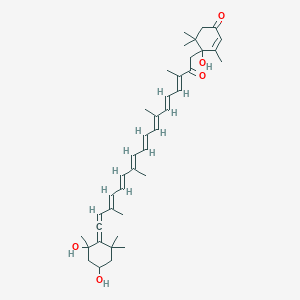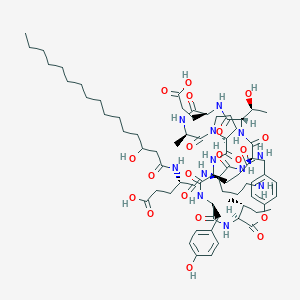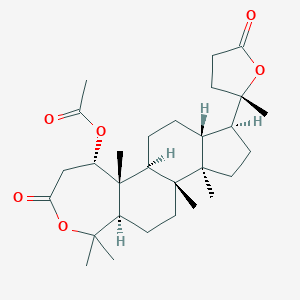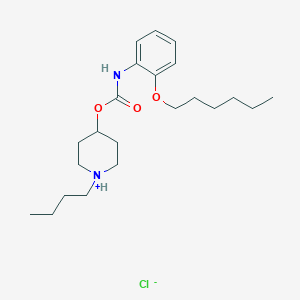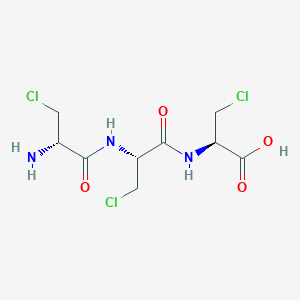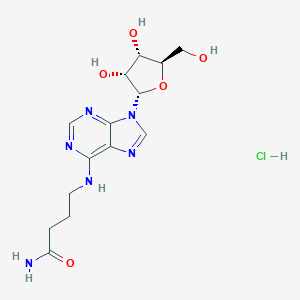
N(6)-(Amido-3-propyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(6)-(Amido-3-propyl)adenosine, also known as APNEA, is a synthetic adenosine analog that has been studied for its potential therapeutic applications. It was first synthesized in 1985 by Dr. Kenneth Jacobson and his team at the National Institutes of Health. Since then, APNEA has been the subject of numerous scientific studies, which have explored its mechanism of action, physiological effects, and potential applications in various fields.
作用机制
The mechanism of action of N(6)-(Amido-3-propyl)adenosine is complex and not fully understood. It is believed to act on adenosine receptors in the body, which are involved in a variety of physiological processes. N(6)-(Amido-3-propyl)adenosine has been shown to bind to the A1 and A3 adenosine receptors, leading to a variety of cellular responses. These responses include the inhibition of adenylate cyclase, the activation of potassium channels, and the inhibition of calcium channels.
Biochemical and Physiological Effects
N(6)-(Amido-3-propyl)adenosine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce blood pressure and improve blood flow, as well as inhibit the growth of cancer cells and protect neurons from damage. N(6)-(Amido-3-propyl)adenosine has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
N(6)-(Amido-3-propyl)adenosine has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a well-defined structure, which makes it easy to study its effects on biological systems. However, there are also limitations to the use of N(6)-(Amido-3-propyl)adenosine in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret its effects on biological systems. Additionally, N(6)-(Amido-3-propyl)adenosine has not been extensively studied in humans, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on N(6)-(Amido-3-propyl)adenosine. One area of research could focus on its potential use in cardiovascular disease treatment. Studies could explore the effects of N(6)-(Amido-3-propyl)adenosine on different types of cardiovascular disease, as well as its potential side effects and interactions with other drugs.
Another area of research could focus on the potential use of N(6)-(Amido-3-propyl)adenosine in cancer treatment. Studies could explore the effects of N(6)-(Amido-3-propyl)adenosine on different types of cancer cells, as well as its potential side effects and interactions with other drugs.
Finally, research could focus on the potential use of N(6)-(Amido-3-propyl)adenosine in neuroprotection. Studies could explore the effects of N(6)-(Amido-3-propyl)adenosine on different types of neurons and neurological diseases, as well as its potential side effects and interactions with other drugs.
Conclusion
N(6)-(Amido-3-propyl)adenosine is a synthetic adenosine analog that has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of biochemical and physiological effects, including the reduction of blood pressure and the inhibition of cancer cell growth. While there are limitations to the use of N(6)-(Amido-3-propyl)adenosine in lab experiments and its potential therapeutic applications, further research could lead to the development of new treatments for cardiovascular disease, cancer, and neurological diseases.
合成方法
N(6)-(Amido-3-propyl)adenosine can be synthesized through a series of chemical reactions, starting with the precursor molecule 3-propylamine. The synthesis involves the protection of the amine group, followed by the coupling of the protected amine with adenosine. The final step is the deprotection of the amine group, resulting in the formation of N(6)-(Amido-3-propyl)adenosine. The synthesis of N(6)-(Amido-3-propyl)adenosine is a complex process that requires expertise in organic chemistry.
科学研究应用
N(6)-(Amido-3-propyl)adenosine has been extensively studied for its potential therapeutic applications. One area of research has focused on its effects on the cardiovascular system. Studies have shown that N(6)-(Amido-3-propyl)adenosine can reduce blood pressure and improve blood flow, making it a potential treatment for hypertension and other cardiovascular diseases.
Another area of research has explored the potential use of N(6)-(Amido-3-propyl)adenosine in cancer treatment. Studies have shown that N(6)-(Amido-3-propyl)adenosine can inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. N(6)-(Amido-3-propyl)adenosine has also been studied for its potential use in neuroprotection, as it has been shown to protect neurons from damage in animal models of stroke and neurodegenerative diseases.
属性
CAS 编号 |
104124-24-5 |
|---|---|
产品名称 |
N(6)-(Amido-3-propyl)adenosine |
分子式 |
C16H27ClN2O2 |
分子量 |
388.81 g/mol |
IUPAC 名称 |
4-[[9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanamide;hydrochloride |
InChI |
InChI=1S/C14H20N6O5.ClH/c15-8(22)2-1-3-16-12-9-13(18-5-17-12)20(6-19-9)14-11(24)10(23)7(4-21)25-14;/h5-7,10-11,14,21,23-24H,1-4H2,(H2,15,22)(H,16,17,18);1H/t7-,10-,11-,14+;/m1./s1 |
InChI 键 |
ANKQVAAKIRTOAJ-ZIDHJXBMSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCC(=O)N.Cl |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCC(=O)N.Cl |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCC(=O)N.Cl |
同义词 |
Agr 529 Agr-529 N(6)-(amido-3-propyl)adenosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








